molecular formula C9H13N3O5S B14607896 2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid CAS No. 57519-99-0

2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid

Cat. No.: B14607896
CAS No.: 57519-99-0
M. Wt: 275.28 g/mol
InChI Key: KGDUIQZGWGZKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid is a chemical compound with the molecular formula C9H13N3O5S and a molecular weight of 275.282 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a thiadiazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid typically involves the reaction of 4-morpholine-1,2,5-thiadiazole with glycidol under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions may introduce different functional groups into the morpholine or thiadiazole rings .

Scientific Research Applications

2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid apart is its unique combination of a morpholine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

57519-99-0

Molecular Formula

C9H13N3O5S

Molecular Weight

275.28 g/mol

IUPAC Name

2-hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid

InChI

InChI=1S/C9H13N3O5S/c13-6(9(14)15)5-17-8-7(10-18-11-8)12-1-3-16-4-2-12/h6,13H,1-5H2,(H,14,15)

InChI Key

KGDUIQZGWGZKHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.